molecular formula C13H12BrNO B1374760 4-Bromo-N-ethylnaphthalene-1-carboxamide CAS No. 1381944-59-7

4-Bromo-N-ethylnaphthalene-1-carboxamide

Cat. No. B1374760
CAS RN: 1381944-59-7
M. Wt: 278.14 g/mol
InChI Key: UBUYABXHVVBJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethylnaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1381944-59-7 . It has a molecular weight of 278.15 and its IUPAC name is 4-bromo-N-ethyl-1-naphthamide . The compound is typically used for research and development purposes .


Molecular Structure Analysis

The InChI code for 4-Bromo-N-ethylnaphthalene-1-carboxamide is 1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

A study by (Goněc et al., 2017) explored the effect of halogenated 1-hydroxynaphthalene-2-carboxanilides on photosynthetic electron transport (PET) in chloroplasts. Compounds similar to 4-Bromo-N-ethylnaphthalene-1-carboxamide, with halogen substituents, demonstrated potent inhibition of PET. This research suggests possible applications in studying or manipulating photosynthetic processes.

Antimicrobial and Antimycobacterial Properties

Research by (Bąk et al., 2020) and (Goněc et al., 2013) indicates that derivatives of naphthalene-1-carboxamide, including those with bromo substituents, show promising antimicrobial and antimycobacterial activities. These compounds could be explored for potential therapeutic applications against resistant bacterial strains.

Synthesis and Chemical Properties

The synthesis and fundamental chemical properties of compounds related to 4-Bromo-N-ethylnaphthalene-1-carboxamide are described in studies by (Bar & Martin, 2021) and (Ching-l, 1964). These findings are vital for understanding the chemical synthesis pathways and properties of such compounds, which is crucial for their application in various scientific research fields.

Luminescence Studies

In a study by (Sun et al., 2012), carboxylate-assisted ethylamide metal–organic frameworks were investigated, which could potentially include 4-Bromo-N-ethylnaphthalene-1-carboxamide derivatives. These frameworks show interesting properties such as luminescence, which could be useful in material science and sensing technologies.

Safety and Hazards

The safety data sheet (MSDS) for 4-Bromo-N-ethylnaphthalene-1-carboxamide can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4-bromo-N-ethylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUYABXHVVBJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743049
Record name 4-Bromo-N-ethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-ethylnaphthalene-1-carboxamide

CAS RN

1381944-59-7
Record name 4-Bromo-N-ethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-ethylnaphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-ethylnaphthalene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-ethylnaphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-ethylnaphthalene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-ethylnaphthalene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-ethylnaphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.